Cas no 2034427-72-8 (4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one)

4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one structure
2034427-72-8 structure
商品名:4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
CAS番号:2034427-72-8
MF:C21H23ClN2O3
メガワット:386.871924638748
CID:5551654
PubChem ID:91814890

4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • AKOS025317173
    • F6473-8653
    • 4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
    • 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
    • 2034427-72-8
    • 4-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
    • インチ: 1S/C21H23ClN2O3/c1-14-9-18(11-21(26)24(14)17-6-7-17)27-19-12-23(13-19)20(25)8-5-15-3-2-4-16(22)10-15/h2-4,9-11,17,19H,5-8,12-13H2,1H3
    • InChIKey: UNRMNQFWYDORTH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CCC(N1CC(C1)OC1=CC(N(C(C)=C1)C1CC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 386.1397203g/mol
  • どういたいしつりょう: 386.1397203g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6473-8653-10mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
10mg
$118.5 2023-07-05
Life Chemicals
F6473-8653-10μmol
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
10μl
$103.5 2023-07-05
Life Chemicals
F6473-8653-5μmol
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
5μl
$94.5 2023-07-05
Life Chemicals
F6473-8653-4mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
4mg
$99.0 2023-07-05
Life Chemicals
F6473-8653-30mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
30mg
$178.5 2023-07-05
Life Chemicals
F6473-8653-2mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
2mg
$88.5 2023-07-05
Life Chemicals
F6473-8653-5mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
5mg
$103.5 2023-07-05
Life Chemicals
F6473-8653-15mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
15mg
$133.5 2023-07-05
Life Chemicals
F6473-8653-20mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
20mg
$148.5 2023-07-05
Life Chemicals
F6473-8653-75mg
4-({1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}oxy)-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
2034427-72-8 90%+
75mg
$312.0 2023-07-05

4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one 関連文献

4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2034427-72-8 and Product Name: 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Compound with the CAS number 2034427-72-8 and the product name 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular architecture, characterized by a cyclopropyl ring, a pyridinone core, and an azetidine moiety, suggests potential interactions with various biological targets, making it a valuable candidate for further research and development.

The compound's structure incorporates several key functional groups that contribute to its pharmacological properties. The azetidine ring in the molecule is known to enhance binding affinity to certain enzymes and receptors, while the cyclopropyl group can improve metabolic stability and oral bioavailability. Additionally, the presence of a methylpyridinone scaffold suggests potential activity against a range of therapeutic targets, including inflammatory pathways and enzyme inhibition. These structural elements collectively contribute to the compound's multifaceted pharmacological profile.

Recent studies have highlighted the importance of 4-heteroarylpyridinones in drug discovery, particularly for their ability to modulate enzyme activity and receptor binding. The compound in question, with its 1-cyclopropyl-6-methylpyridin-2(1H)-one backbone, aligns well with this trend. Research indicates that such derivatives exhibit significant potential in treating conditions associated with abnormal enzyme activity, such as inflammatory diseases and metabolic disorders. The 3-chlorophenylpropanoyl substituent further enhances the compound's interaction with biological targets, potentially leading to novel therapeutic applications.

In the context of current pharmaceutical research, this compound has shown promise in preclinical studies as a modulator of key signaling pathways. The 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy) group appears to play a crucial role in mediating interactions with specific proteins and enzymes, which could be exploited for therapeutic benefit. For instance, studies suggest that derivatives of this class may inhibit enzymes involved in pain signaling and inflammation, offering a potential treatment for chronic inflammatory conditions. The compound's ability to cross the blood-brain barrier also makes it an attractive candidate for central nervous system (CNS) drug development.

The synthesis of this compound involves complex organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the azetidine ring, which is typically achieved through cycloaddition reactions or ring-closing metathesis. The introduction of the cyclopropyl group requires precise control over reaction conditions to ensure high yield and purity. Additionally, the attachment of the methylpyridinone moiety necessitates careful selection of reagents and catalysts to optimize regioselectivity. These synthetic challenges underscore the compound's complexity but also demonstrate its synthetic feasibility for further development.

Evaluation of the compound's pharmacokinetic properties is essential for determining its potential as a drug candidate. Preliminary data indicate that it exhibits favorable solubility profiles and stability under various conditions, which are critical factors for oral administration. Furthermore, preliminary toxicity studies suggest that it is well-tolerated at therapeutic doses, although further investigation is needed to fully assess its safety profile. These findings are encouraging and support continued exploration of its therapeutic potential.

The broader significance of this compound lies in its contribution to advancing our understanding of molecular interactions in drug design. By studying its mechanisms of action and exploring analogs with modified structures, researchers can gain insights into how specific molecular features influence biological activity. This knowledge can be leveraged to develop next-generation drugs with improved efficacy and reduced side effects. The compound's unique structural features make it a valuable tool for investigating these relationships and may lead to breakthroughs in multiple therapeutic areas.

As research in medicinal chemistry progresses, compounds like this one will continue to play a pivotal role in discovering new treatments for human diseases. The combination of innovative synthetic strategies and rigorous biological evaluation provides a robust framework for translating laboratory discoveries into clinical applications. With ongoing studies exploring its pharmacological effects and potential therapeutic uses, this compound represents a promising avenue for future medical innovation.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量